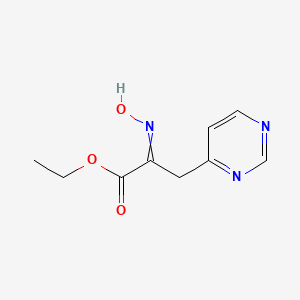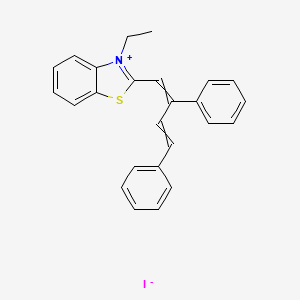
6,7-Di(propan-2-yl)dodeca-4,8-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Di(propan-2-yl)dodeca-4,8-diene is an organic compound with the molecular formula C16H30 It is characterized by the presence of two isopropyl groups attached to a dodecadiene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Di(propan-2-yl)dodeca-4,8-diene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as dodeca-4,8-diene and isopropyl halides.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base like sodium hydride (NaH) to deprotonate the dodecadiene, followed by the addition of isopropyl halides.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Di(propan-2-yl)dodeca-4,8-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to yield saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions, where the isopropyl groups can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Various halides and nucleophiles.
Major Products Formed
Oxidation: Alcohols, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Compounds with different functional groups replacing the isopropyl groups.
Applications De Recherche Scientifique
6,7-Di(propan-2-yl)dodeca-4,8-diene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6,7-Di(propan-2-yl)dodeca-4,8-diene involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Di(propan-2-yl)dodeca-4,8-diene: Unique due to the presence of two isopropyl groups.
6,7-Di(methyl)dodeca-4,8-diene: Similar structure but with methyl groups instead of isopropyl groups.
6,7-Di(ethyl)dodeca-4,8-diene: Similar structure but with ethyl groups instead of isopropyl groups.
Uniqueness
This compound is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to its analogs. The presence of isopropyl groups can influence the compound’s reactivity, stability, and interactions with other molecules.
Propriétés
Numéro CAS |
95658-01-8 |
|---|---|
Formule moléculaire |
C18H34 |
Poids moléculaire |
250.5 g/mol |
Nom IUPAC |
6,7-di(propan-2-yl)dodeca-4,8-diene |
InChI |
InChI=1S/C18H34/c1-7-9-11-13-17(15(3)4)18(16(5)6)14-12-10-8-2/h11-18H,7-10H2,1-6H3 |
Clé InChI |
JIKZBBWLKRWLAR-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CC(C(C)C)C(C=CCCC)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14346307.png)




![5-{[(1-Hydroxypropan-2-yl)sulfanyl]methyl}-2,4-dimethylpyridin-3-ol](/img/structure/B14346342.png)
![5-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]-2-fluorobenzonitrile](/img/structure/B14346343.png)

![4,9-Dimethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14346351.png)


